molecular formula C7H9BO3 B12286416 2-Hydroxy-6-methylphenylboronic acid

2-Hydroxy-6-methylphenylboronic acid

Cat. No.: B12286416
M. Wt: 151.96 g/mol
InChI Key: JFVRQJFOBPBETM-UHFFFAOYSA-N
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Description

2-Hydroxy-6-methylphenylboronic acid is a boronic acid derivative featuring a phenyl ring substituted with a hydroxyl (-OH) group at position 2, a methyl (-CH₃) group at position 6, and a boronic acid (-B(OH)₂) group at position 1. This compound is structurally significant due to the interplay of its substituents: the hydroxyl group enhances polarity and hydrogen-bonding capacity, while the methyl group contributes steric bulk and lipophilicity. Boronic acids like this are widely used in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures in pharmaceuticals and materials science .

The molecular formula of 2-hydroxy-6-methylphenylboronic acid is C₇H₉BO₃ (calculated molecular weight: 152.96 g/mol).

Properties

Molecular Formula

C7H9BO3

Molecular Weight

151.96 g/mol

IUPAC Name

(2-hydroxy-6-methylphenyl)boronic acid

InChI

InChI=1S/C7H9BO3/c1-5-3-2-4-6(9)7(5)8(10)11/h2-4,9-11H,1H3

InChI Key

JFVRQJFOBPBETM-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC=C1O)C)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydroxy-6-methylphenylboronic acid can be synthesized through several methods. One common approach involves the borylation of aryl halides using boronic esters or borates. For instance, the reaction of 2-hydroxy-6-methylphenyl magnesium bromide with trimethyl borate, followed by hydrolysis, yields 2-Hydroxy-6-methylphenylboronic acid .

Industrial Production Methods

Industrial production of boronic acids, including 2-Hydroxy-6-methylphenylboronic acid, often involves the direct borylation of aromatic compounds using boron reagents under controlled conditions. The process typically requires catalysts such as palladium and specific ligands to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-6-methylphenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Hydroxy-6-methylphenylboronic acid primarily involves its role as a Lewis acid. It can form complexes with various nucleophiles, facilitating reactions such as the Suzuki-Miyaura coupling. In these reactions, the boronic acid group interacts with palladium catalysts, enabling the formation of carbon-carbon bonds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences between 2-hydroxy-6-methylphenylboronic acid and its analogs, focusing on substituent effects, reactivity, and applications.

Table 1: Comparison of Key Boronic Acid Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
2-Hydroxy-6-methylphenylboronic acid -B(OH)₂ (1), -OH (2), -CH₃ (6) C₇H₉BO₃ 152.96 Expected use in Suzuki couplings; moderate steric hindrance
2-Hydroxyphenylboronic acid -B(OH)₂ (1), -OH (2) C₆H₇BO₃ 137.93 Higher polarity; used in medicinal chemistry
2-Methoxy-6-methylphenylboronic acid -B(OH)₂ (1), -OCH₃ (2), -CH₃ (6) C₈H₁₁BO₃ 165.98 Increased lipophilicity; lower acidity vs. hydroxyl analog
(2-Fluoro-6-hydroxyphenyl)boronic acid -B(OH)₂ (1), -F (2), -OH (6) C₆H₆BFO₃ 155.92 Enhanced electronic effects; potential for directed C–H activation
2-Chloro-6-fluoro-3-methylphenylboronic acid -B(OH)₂ (1), -Cl (2), -F (6), -CH₃ (3) C₇H₆BClFO₂ 209.44 Halogen substituents improve stability in protodeboronation

Key Insights

Electronic Effects: The hydroxyl group in 2-hydroxy-6-methylphenylboronic acid acts as an electron-withdrawing group via resonance, stabilizing the boronate anion and enhancing reactivity in Suzuki couplings. This contrasts with methoxy substituents (e.g., 2-methoxy-6-methylphenylboronic acid), which are electron-donating and reduce acidity .

Steric and Solubility Profiles: The methyl group at position 6 increases steric hindrance compared to non-methylated analogs like 2-hydroxyphenylboronic acid. This may reduce reaction rates in sterically demanding couplings but improve selectivity . Halogenated derivatives (e.g., 2-chloro-6-fluoro-3-methylphenylboronic acid) exhibit higher molecular weights and lipophilicity, favoring organic-phase reactions .

Synthetic Accessibility :

  • Compounds with fewer alerts in PAINS (Pan-Assay Interference Compounds) and Brenk filters (e.g., 2-fluoro-6-methoxyphenylboronic acid, PAINS: 0.0, Brenk: 1.0) are prioritized in drug discovery due to reduced toxicity risks. The target compound’s methyl and hydroxyl groups likely confer similar advantages .

Applications :

  • Hydroxyl-containing boronic acids are valuable in synthesizing bioactive molecules, such as protease inhibitors or imaging agents. For example, 2-hydroxyphenylboronic acid derivatives are used in glucose-sensing systems .
  • Methoxy and halogenated analogs (e.g., 2-methoxy-5-methylphenylboronic acid) are employed in materials science for constructing conjugated polymers .

Research Findings and Challenges

  • Reactivity in Cross-Couplings : The hydroxyl group in 2-hydroxy-6-methylphenylboronic acid may act as a directing group, facilitating ortho-functionalization in metal-catalyzed reactions. However, competing protodeboronation remains a challenge, necessitating optimized conditions (e.g., low temperature, weak bases) .
  • Stability : Methyl groups generally enhance thermal stability but may reduce solubility in aqueous media. This trade-off requires formulation adjustments in industrial applications .

Biological Activity

2-Hydroxy-6-methylphenylboronic acid (HMBA) is a boronic acid derivative that has garnered interest due to its potential biological activities, particularly in the fields of cancer research, antimicrobial studies, and antioxidant properties. This article provides a detailed overview of its biological activity based on diverse research findings and case studies.

  • Chemical Formula : C7H9BO3
  • CAS Number : 19486-34-1
  • Molecular Weight : 153.96 g/mol

Anticancer Activity

Recent studies have demonstrated that various boronic acid compounds, including HMBA, exhibit significant cytotoxic effects against cancer cells. A study involving the synthesis of boronic-imine structured compounds showed that HMBA reduced the viability of prostate cancer cells (PC-3) significantly while maintaining a higher viability in healthy cells (L929) at certain concentrations. Specifically, at a concentration of 5 µM, cell viability dropped to 33% for cancer cells compared to 95% for healthy cells .

Table 1: Cytotoxic Effects of HMBA on Cancer Cells

CompoundConcentration (µM)Cancer Cell Viability (%)Healthy Cell Viability (%)
HMBA0.58598
HMBA16595
HMBA25092
HMBA53395

Antimicrobial Activity

HMBA has also been evaluated for its antimicrobial properties against various bacterial and fungal strains. A study reported that compounds similar to HMBA showed inhibition zones ranging from 7 to 13 mm against pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans. This indicates that HMBA possesses notable antibacterial and antifungal activity .

Table 2: Antimicrobial Efficacy of Boronic Acid Compounds

MicroorganismInhibition Zone Diameter (mm)
Staphylococcus aureus12
Escherichia coli10
Methicillin-resistant Staphylococcus aureus (MRSA)9
Candida albicans11

Antioxidant Properties

The antioxidant capabilities of HMBA have been assessed through various assays, including DPPH and ABTS methods. The results indicate that HMBA exhibits significant antioxidant activity comparable to standard antioxidants like α-Tocopherol and BHT. This suggests its potential utility in preventing oxidative stress-related diseases .

Case Studies and Research Findings

  • Cytotoxicity Against Prostate Cancer Cells :
    • In vitro studies showed that treatment with HMBA led to apoptosis in PC-3 cells, indicating a mechanism through which it exerts its anticancer effects. The study utilized flow cytometry to analyze cell death pathways.
  • Antimicrobial Testing :
    • A comprehensive evaluation of HMBA's antimicrobial properties involved disc diffusion methods where different concentrations were tested against a panel of microorganisms. The results confirmed the compound's effectiveness in inhibiting microbial growth.
  • Antioxidant Activity Evaluation :
    • The antioxidant activity was quantified using spectrophotometric methods, revealing that HMBA effectively scavenged free radicals, thereby demonstrating its potential as a protective agent against oxidative damage.

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